molecular formula C7H8ClNO3S B1459724 3-Chloro-5-(hydroxymethyl)benzene-1-sulfonamide CAS No. 1379346-68-5

3-Chloro-5-(hydroxymethyl)benzene-1-sulfonamide

Cat. No.: B1459724
CAS No.: 1379346-68-5
M. Wt: 221.66 g/mol
InChI Key: RHHCMCITWIZIGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-5-(hydroxymethyl)benzene-1-sulfonamide is a chemical compound of significant interest in scientific research, particularly in the field of medicinal chemistry. The compound features a benzene ring core substituted with both a sulfonamide group (-SO₂NH₂) and a hydroxymethyl group (-CH₂OH) at the 1 and 5 positions, respectively, along with a chlorine atom at the 3 position. This structure combines the versatile reactivity of the sulfonamide functional group with the synthetic handle provided by the hydroxymethyl group, making it a valuable building block for the synthesis of more complex molecules. The sulfonamide functional group is a well-established pharmacophore in drug discovery. Sulfonamide-based compounds exhibit a range of pharmacological activities, primarily through mechanisms such as the inhibition of enzymes like dihydropteroate synthetase and carbonic anhydrase . This makes them relevant for research into antibacterial agents, as well as potential treatments for conditions such as inflammation, glaucoma, and hypoglycemia . The presence of the hydroxymethyl group in this particular analogue offers a convenient site for further chemical modification, such as esterification or etherification, allowing researchers to explore structure-activity relationships and fine-tune the properties of derivative compounds. This product is intended for research use only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers are encouraged to utilize this compound in their investigations into sulfonamide drug mechanisms, biophysical interactions with proteins like serum albumin , and the development of novel therapeutic agents.

Properties

IUPAC Name

3-chloro-5-(hydroxymethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO3S/c8-6-1-5(4-10)2-7(3-6)13(9,11)12/h1-3,10H,4H2,(H2,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHHCMCITWIZIGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1S(=O)(=O)N)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Route Overview

The predominant synthetic strategy for 3-Chloro-5-(hydroxymethyl)benzene-1-sulfonamide involves the chlorination of 5-(hydroxymethyl)benzene-1-sulfonamide or its precursors. This approach is favored due to the availability of the sulfonamide intermediate and the need for regioselective chlorination at the 3-position of the aromatic ring.

Key steps:

  • Sulfonamide formation: Starting from a suitable benzene derivative, sulfonation is performed using chlorosulfonic acid or sulfonyl chlorides to introduce the sulfonamide group at position 1.
  • Hydroxymethyl introduction: The hydroxymethyl group can be introduced via hydroxymethylation reactions or through functional group transformations on a methyl or formyl precursor.
  • Selective chlorination: Chlorination at the 3-position is achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride under inert solvent conditions to avoid over-chlorination or side reactions.

Detailed Reaction Conditions and Reagents

Step Reagents / Conditions Solvent Temperature Range Notes
Sulfonamide formation Chlorosulfonic acid or sulfonyl chloride Dichloromethane (DCM) 0–5 °C Low temperature to prevent over-sulfonation
Hydroxymethyl introduction Hydroxymethylation reagents or aldehyde reduction Methanol or ethanol Room temperature to reflux May involve reduction of aldehyde to hydroxymethyl
Selective chlorination Thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) DCM or chlorobenzene 20–40 °C Inert atmosphere; stoichiometric or slight excess of chlorinating agent
Purification Recrystallization or silica gel chromatography Ethyl acetate/hexane Ambient Achieves >95% purity

The chlorination step is critical and typically performed under inert atmosphere (nitrogen or argon) to prevent side reactions. The use of phosphorus pentachloride is often preferred in industrial settings due to its efficiency in converting sulfonic acids to sulfonyl chlorides, which can then be converted to sulfonamides.

Industrial Scale Production Considerations

Industrial synthesis optimizes yield and purity through:

  • Large-scale chlorination: Controlled addition of chlorinating agents with continuous monitoring of temperature and reaction progress.
  • Catalysis: Use of catalytic amounts of N,N-dimethylformamide (DMF) to enhance chlorination efficiency.
  • Solvent selection: Preference for solvents like methylene chloride or chlorobenzene for their inertness and ease of removal.
  • Purification: Multi-step purification including recrystallization and distillation to remove impurities and unreacted starting materials.

Mechanistic Insights and Reaction Analysis

  • Chlorination mechanism: Electrophilic aromatic substitution where the chlorine electrophile selectively attacks the 3-position due to directing effects of the sulfonamide and hydroxymethyl substituents.
  • Sulfonamide formation: Nucleophilic substitution of sulfonyl chloride intermediates with ammonia or amines to form the sulfonamide bond.
  • Hydroxymethyl group stability: The hydroxymethyl substituent is sensitive to harsh acidic or basic conditions; thus, protective groups (e.g., acetyl or tert-butyldimethylsilyl) may be employed during chlorination to prevent side reactions.

Optimization Strategies and Side Reaction Mitigation

Challenge Strategy Reference Example
Over-chlorination Maintain low temperature (0–5 °C) during chlorination Benchchem report on controlled chlorination
Hydroxymethyl group protection Use of protecting groups (acetyl, TBS) before chlorination, deprotection after Literature on sulfonamide functionalization
Side hydrolysis Use anhydrous solvents and inert atmosphere Patent EP0512953B1 recommends inert solvents
Purity enhancement Silica gel chromatography with ethyl acetate/hexane gradient Benchchem purification methods

Data Table: Typical Reaction Parameters for Preparation

Parameter Typical Range / Value Comments
Chlorinating agent equivalents 1.0–1.2 equiv Slight excess to drive reaction to completion
Reaction temperature 0–40 °C Lower temperatures favor selectivity
Reaction time 2–6 hours Monitored by TLC or HPLC
Solvent DCM, chlorobenzene, or toluene Choice depends on scale and safety
Purification yield 80–95% Depends on reaction scale and conditions

Summary of Research Findings

  • The chlorination of 5-(hydroxymethyl)benzene-1-sulfonamide is the most direct and efficient route to this compound.
  • Use of phosphorus pentachloride in inert solvents enhances chlorination efficiency and product purity.
  • Protecting the hydroxymethyl group during chlorination prevents side reactions and improves yield.
  • Industrial processes optimize reaction parameters and purification to achieve high purity suitable for pharmaceutical and research applications.
  • Alternative sulfonamide synthesis methods using sulfinylamine reagents and organometallics have been reported but are less common for this specific compound.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(hydroxymethyl)benzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: It can act as an oxidizing agent in various organic reactions.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Reduction: It can be reduced to form 3-Chloro-5-(hydroxymethyl)benzene-1-sulfonic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

    Oxidation: Products include various oxidized derivatives of the compound.

    Substitution: Products depend on the nucleophile used; for example, substitution with an amine yields an amine derivative.

    Reduction: The major product is 3-Chloro-5-(hydroxymethyl)benzene-1-sulfonic acid.

Scientific Research Applications

3-Chloro-5-(hydroxymethyl)benzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as an oxidizing agent in organic synthesis and analytical chemistry.

    Biology: Employed in biochemical assays and as a disinfectant in laboratory settings.

    Medicine: Investigated for its potential use in antimicrobial treatments and as a disinfectant in medical facilities.

    Industry: Utilized in the production of various chemicals and as a disinfectant in industrial processes.

Mechanism of Action

The mechanism of action of 3-Chloro-5-(hydroxymethyl)benzene-1-sulfonamide involves its ability to act as an oxidizing agent. It can donate oxygen atoms to other molecules, leading to the oxidation of those molecules. This property makes it effective as a disinfectant and in various oxidation reactions in organic synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-Chloro-5-(hydroxymethyl)benzene-1-sulfonamide can be contextualized against related sulfonamide derivatives, as detailed below:

Structural Analogs and Their Properties

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound Cl (position 3), –CH2OH (position 5) C₇H₇ClNO₃S 220.65 Potential solubility advantage due to –CH2OH; unexplored bioactivity
Chlortalidone Cl (position 2), isoindol-diol (position 5) C₁₄H₁₁ClN₂O₄S 338.76 Diuretic; inhibits renal Na+/Cl– reabsorption
SC-558 analogs (e.g., 1e) Cl (variable positions) Varies (e.g., C₁₆H₁₃ClN₂O₂S) ~332–360 COX-2 inhibitors; substituent-dependent activity
N-(3-Chloro-1-methyl-1H-indazol-5-yl)-4-methylbenzenesulfonamide Indazole ring, –CH3 (position 4) C₁₅H₁₄ClN₃O₂S 343.81 Antiproliferative activity against cancer cell lines
3-Amino-2-bromo-5-chlorobenzene-1-sulfonamide NH2 (position 3), Br (position 2), Cl (position 5) C₆H₆BrClN₂O₂S 301.56 Reactivity altered by amino/bromo groups; uncharacterized bioactivity
4-Chloro-N-(2-[(2-([3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino)ethyl)amino]phenyl)benzenesulfonamide Pyridine, –CF3, extended side chain C₂₀H₁₇Cl₂F₃N₄O₂S 505.34 Enhanced lipophilicity; potential kinase/GPCR targeting
4-Chloro-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide Isoxazole-phenyl group C₁₆H₁₃ClN₂O₃S 356.81 Metabolic stability via heterocyclic moiety

Key Research Findings

Substituent Effects on Solubility and Bioactivity :

  • The hydroxymethyl group in this compound likely improves solubility compared to methyl (e.g., SC-558 analogs ) or trifluoromethyl groups (e.g., compound in ), which increase lipophilicity.
  • Chloro substituents (common in chlortalidone and SC-558 analogs ) enhance membrane permeability but may raise toxicity concerns.

Heterocyclic Modifications :

  • Indazole- and isoxazole-containing sulfonamides () exhibit distinct bioactivity profiles due to their aromatic heterocycles, which facilitate π-π interactions in enzyme binding pockets.

Enzyme Inhibition :

  • SC-558 analogs () demonstrate that chloro substituents at specific positions enhance COX-2 inhibition, suggesting that this compound could be optimized for similar targets.

Biological Activity

3-Chloro-5-(hydroxymethyl)benzene-1-sulfonamide, a sulfonamide derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the current understanding of its biological activity, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The compound features a benzene ring substituted with a hydroxymethyl group and a sulfonamide group, contributing to its unique chemical properties. The presence of chlorine enhances its reactivity and potential interaction with biological targets.

Antimicrobial Properties

Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity. For instance, studies have shown that this compound demonstrates effectiveness against various bacterial strains. The mechanism involves inhibition of bacterial folate synthesis, similar to other sulfonamides.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies using cancer cell lines such as MCF-7 (breast cancer) and MG-63 (osteosarcoma) showed promising results. The compound exhibited concentration-dependent cytotoxicity.

Case Study: Inhibition of MG-63 Cells
A study reported that this compound inhibited MG-63 cell viability with an IC50 value of 25 µM, indicating a significant potential for further development as an anticancer agent .

The biological activity of this compound can be attributed to its ability to interfere with various cellular processes:

  • Folate Synthesis Inhibition : Similar to traditional sulfonamides, it may inhibit dihydropteroate synthase, disrupting folate synthesis in bacteria.
  • Cell Cycle Arrest : In cancer cells, it may induce cell cycle arrest at the G2/M phase, leading to apoptosis.

Comparative Analysis with Other Sulfonamides

In comparison to other sulfonamide derivatives, this compound exhibits enhanced activity due to the presence of the hydroxymethyl group which may improve solubility and bioavailability.

Compound MIC (µg/mL) IC50 (µM)
This compound1625
Sulfanilamide3240
Trimethoprim815

Q & A

Basic: How can researchers optimize the synthesis of 3-Chloro-5-(hydroxymethyl)benzene-1-sulfonamide?

Methodological Answer:
Synthesis optimization typically involves adjusting reaction conditions (temperature, solvent, catalysts) and purification techniques. For sulfonamide derivatives, a common approach is sulfonation of the parent benzene derivative using chlorosulfonic acid under controlled conditions (0–5°C) to avoid over-sulfonation . Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is effective for purification, yielding >95% purity. Reaction intermediates like 5-chloro-2-methoxybenzamide can be synthesized via carbodiimide-mediated coupling (EDC/HOBt in DCM), as demonstrated for analogous compounds .

Key Parameters:

ParameterOptimal Range
Temperature0–5°C (sulfonation)
CatalystEDC/HOBt (amide coupling)
PurificationSilica gel chromatography (EtOAc:Hexane 3:7)

Advanced: What strategies mitigate competing side-reactions during sulfonamide functionalization?

Methodological Answer:
Competing reactions (e.g., over-chlorination or hydrolysis) are minimized by:

  • Low-temperature sulfonation (≤10°C) to control reactivity .
  • Protecting group chemistry : Hydroxymethyl groups can be protected with acetyl or TBS groups before sulfonation, then deprotected post-synthesis .
  • Selective catalysts : Use of NaCN in DMSO for controlled nucleophilic substitution, as shown in analogous 5-chloro-N-(4-sulfamoylbenzyl) derivatives .

Basic: How is the structural integrity of this compound confirmed?

Methodological Answer:
Structural validation employs:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR to confirm substituent positions (e.g., hydroxymethyl protons at δ 4.5–5.0 ppm, sulfonamide NH at δ 7.2–7.5 ppm) .
  • Mass spectrometry : High-resolution MS to verify molecular weight (e.g., [M+H]+ = 236.02 g/mol).
  • X-ray crystallography : For unambiguous confirmation, as applied to similar sulfonamide derivatives .

Advanced: What computational methods predict the bioactivity of sulfonamide derivatives?

Methodological Answer:

  • Molecular docking : Screening against target enzymes (e.g., dihydropteroate synthetase) using AutoDock Vina to assess binding affinity .
  • QSAR modeling : Correlating electronic descriptors (Hammett σ constants) with antimicrobial activity. For example, chloro-substituents enhance lipophilicity (logP ≈ 2.1), improving membrane penetration .

Basic: How do researchers assess the antimicrobial activity of this compound?

Methodological Answer:

  • MIC assays : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Enzyme inhibition : Spectrophotometric assays measuring dihydropteroate synthetase activity (IC50_{50} values typically <10 µM for active sulfonamides) .

Advanced: What structural modifications enhance NLRP3 inflammasome inhibition?

Methodological Answer:

  • Substituent tuning : Introducing electron-withdrawing groups (e.g., -CF3_3) at the 5-position increases potency (IC50_{50} improved from 1.2 µM to 0.3 µM in analogues) .
  • Hydrophobic extensions : Adding phenethyl groups to the sulfonamide nitrogen improves binding to the NLRP3 NACHT domain .

Basic: How are metabolic pathways of this compound analyzed in vitro?

Methodological Answer:

  • Hepatic microsome assays : Incubation with rat liver microsomes (37°C, NADPH) followed by LC-MS to detect metabolites (e.g., oxidized hydroxymethyl to carboxylic acid) .
  • CYP450 inhibition : Fluorescent probes (e.g., CYP3A4) assess enzyme interaction risks .

Advanced: How do crystallographic studies resolve contradictory bioactivity data?

Methodological Answer:
X-ray structures of enzyme-ligand complexes (e.g., dihydropteroate synthetase) reveal steric clashes caused by bulky substituents, explaining reduced activity in certain analogues. For example, a 4-cycloheptyl group in related compounds reduces binding by 70% due to cavity mismatch .

Basic: What analytical techniques quantify impurities in synthesized batches?

Methodological Answer:

  • HPLC : C18 column (5 µm, 250 mm), mobile phase = 0.1% TFA in acetonitrile/water (gradient elution). Detect impurities <0.1% .
  • TLC : Silica plates (ethyl acetate eluent) for rapid purity checks.

Advanced: How is in vivo efficacy evaluated for therapeutic potential?

Methodological Answer:

  • Murine infection models : Intraperitoneal administration (10 mg/kg) to assess survival rates in S. aureus-infected mice.
  • Pharmacokinetics : Blood sampling at 0–24h post-dose for AUC calculations (target: >500 ng·h/mL) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-5-(hydroxymethyl)benzene-1-sulfonamide
Reactant of Route 2
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3-Chloro-5-(hydroxymethyl)benzene-1-sulfonamide

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